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molecular formula C13H6ClNO4S B3044671 1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one CAS No. 100332-33-0

1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one

Cat. No. B3044671
M. Wt: 307.71 g/mol
InChI Key: UNDBGTYRNOUMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582851

Procedure details

The requisite 1-chloro-7-hydroxy-4-nitrothioxanthone was prepared as follows: To a suspension of 5.0 g of 1-chloro-7-methoxy-4-nitro-thioxanthone in 50 ml of methylene chloride was added 20 ml of boron tribromide in methylene chloride (1M). The mixture was stirred for two days, and an additional 20 ml of boron tribromide was added. The mixture was stirred for three hours at room temperature and heated under reflux for two hours. An additional 20 ml of boron tribromide was added and the mix was heated under reflux for two hours. The mixture was cooled in an ice bath and 50 ml of methanol was added carefully. The solution was heated under reflux for one hour, and the solvent was removed in vacuo. The residue was boiled in about 50 ml of ethanol, collected, and retreated with hot ethanol to provide the product as an orange powder, mp 240°-254° (dec).
Name
1-chloro-7-methoxy-4-nitro-thioxanthone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([O:17]C)[CH:12]=3)[S:7][C:6]=2[C:5]([N+:19]([O-:21])=[O:20])=[CH:4][CH:3]=1.B(Br)(Br)Br.CO>C(Cl)Cl>[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([OH:17])[CH:12]=3)[S:7][C:6]=2[C:5]([N+:19]([O-:21])=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-chloro-7-methoxy-4-nitro-thioxanthone
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=2SC3=CC=C(C=C3C(C12)=O)OC)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for three hours at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mix was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=CC=C(C=2SC3=CC=C(C=C3C(C12)=O)O)[N+](=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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